molecular formula C7H3N3O2 B12365232 Pyrido[2,3-b]pyrazine-2,3-dione

Pyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B12365232
M. Wt: 161.12 g/mol
InChI Key: YSBGFMCKYPFGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-b]pyrazine-2,3-dione (CAS Registry Number: 2067-84-7) is a heterocyclic compound with significant promise in pharmaceutical and materials science research. This compound serves as a key synthetic intermediate and pharmacophore for developing novel therapeutic agents. Recent studies highlight its derivatives as possessing multifaceted biological properties, with specific research showcasing potent antibacterial activity against clinically relevant strains such as Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The mechanism of action for these antibacterial compounds has been rationalized through computational studies, which indicate strong interactions with bacterial targets like DNA gyrase, supported by molecular docking simulations . Beyond medicinal applications, this chemical scaffold is highly relevant in materials science. Derivatives of Pyrido[2,3-b]pyrazine have been designed and synthesized as donor-acceptor type molecules, exhibiting notable opto-electronic properties for use in organic light-emitting diodes (OLEDs) and as non-linear optical (NLO) materials . The core structure's strong electron-accepting ability, superior to that of quinoxaline, makes it a valuable component in the development of advanced fluorescent materials and electrochemical DNA biosensors . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C7H3N3O2

Molecular Weight

161.12 g/mol

IUPAC Name

pyrido[2,3-b]pyrazine-2,3-dione

InChI

InChI=1S/C7H3N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H

InChI Key

YSBGFMCKYPFGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2N=C1

Origin of Product

United States

Preparation Methods

Five-Component Reaction with Nano-ZnO Catalysis

This method employs a green chemistry approach using water as a solvent and nano-ZnO as a heterogeneous catalyst. The reaction involves hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, ammonium acetate, and benzaldehyde.

Component Role Reaction Conditions Yield
Hydrazine hydrate Forms hydrazine intermediate Reflux in water, 5 mL solvent, 0.04 g nano-ZnO 82–89%
Ethyl acetoacetate Provides methylpyrazolone core 1 mmol, 1.1 mmol hydrazine hydrate
1,3-Dimethyl barbituric acid Reacts with aldehyde 1 mmol, ammonium acetate (1.2 mmol)
Benzaldehyde Aromatic substituent 1 mmol, reflux for 4–6 hours

Mechanistic Insights :

  • Formation of 3-Methyl-5-hydrazolone : Hydrazine hydrate reacts with ethyl acetoacetate to form a hydrazine intermediate, which cyclizes with 1,3-dimethyl barbituric acid.
  • Condensation with Aldehydes : The intermediate undergoes condensation with benzaldehyde and ammonium acetate, facilitated by nano-ZnO, to form the pyrido[2,3-b]pyrazine-dione core.

This method is advantageous due to its high efficiency, minimal waste generation, and scalability.

Multicomponent Synthesis with p-TSA Catalysis

A three-component reaction involving indane 1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine in ethanol with p-toluenesulfonic acid (p-TSA) yields pyrido[2,3-b]pyrazine derivatives.

Component Optimized Conditions Yield
Indane 1,3-dione 0.684 mmol, ethanol solvent 82–89%
Aromatic aldehydes 4-Methoxybenzaldehyde (model)
2-Aminopyrazine 0.684 mmol, 20 mol% p-TSA
Catalyst p-TSA, 8–9 hours reflux

Key Findings :

  • Solvent Screening : Ethanol outperformed H2O, DCM, THF, and DMF in terms of reaction rate and yield.
  • Catalyst Efficiency : p-TSA (20 mol%) achieved superior results compared to uncatalyzed reactions, likely due to protonation of intermediates.
  • Structural Confirmation : FT-IR and NMR spectroscopy validated the formation of the pyrido[2,3-b]pyrazine core, with NH stretches at 3193–3459 cm−1 and C=O peaks at 1566–1661 cm−1.

Condensation with 2,3-Diaminopyridine

This regioselective method uses 1-aryl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-triones and 2,3-diaminopyridine in glacial acetic acid (AcOH) with p-toluenesulfonic acid (TsOH).

Reactant Reaction Details Outcome
Pyrrolidine-2,3,5-triones 1 mmol, TsOH (catalyst) Forms 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one
2,3-Diaminopyridine 1 mmol, AcOH solvent Regioselective cyclization
TsOH Acidic conditions Facilitates ring-opening and cyclization

Mechanistic Pathway :

  • Ring-Opening : The pyrrolidine-2,3,5-trione undergoes ring-opening under acidic conditions to form a reactive intermediate.
  • Cyclization : The intermediate reacts with 2,3-diaminopyridine, leading to fused pyrido-pyrrolo-pyrazine structures. The regioselectivity is attributed to steric and electronic factors.

Reaction with Diethyl Oxalate

A direct method for synthesizing halogenated derivatives involves reacting 5-chloro-2,3-diaminopyridine with diethyl oxalate.

Reactant Conditions Product Yield
5-Chloro-2,3-diaminopyridine Reflux in diethyl oxalate (10 mL) 7-Chloro-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione 21.9%
Diethyl oxalate 4 hours, followed by filtration Purified via recrystallization (H2O/DMF)

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 7.44 (d, H-6), 8.09 (d, H-8).
  • HRMS-EI : [M+H]+ calcd 198.0070, found 198.0069.

Alkylation and Cyclization Strategies

For substituted derivatives, alkylation agents like butyl bromide are employed.

Reactant Conditions Product Yield
7-Bromopyrido[2,3-b]pyrazine-2,3-dione K2CO3, DMF, 6 hours 7-Bromo-1,4-dibutyl-pyrido[2,3-b]pyrazine-2,3-dione 77%
Butyl bromide Tetra-n-butyl ammonium bromide Crystallization (ethanol/DCM: 2/1)

Crystallographic Analysis :

  • Conformation : Butyl groups adopt extended conformations on opposite sides of the bicyclic core.
  • Intermolecular Interactions : π-stacking between pyridine and pyrazine rings, supplemented by C—H⋯O and C—Br⋯π interactions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Five-Component (nano-ZnO) Green, high yield, scalable Requires nano-catalyst synthesis 82–89%
p-TSA-Catalyzed Simple, diverse substrates Moderate yields for complex aldehydes 82–89%
2,3-Diaminopyridine Condensation Regioselective, novel structures Limited to pyrrolidine precursors N/A
Diethyl Oxalate Reaction Direct halogenation Low yield for chlorinated derivatives 21.9%
Alkylation Functional group introduction Requires phase-transfer catalysts 77%

Chemical Reactions Analysis

1H,4H-Pyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides under basic conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1H,4H-Pyrido[2,3-b]pyrazine-2,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,4H-Pyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine-2,3-dione (7-Azaisatin)

  • Structure : Replaces the pyrazine ring with a pyrrolidine ring.
  • Synthesis: Derived from 2,3-diaminopyridine and pyrazole-3-carboxylic acid chloride .

Pyrazino[2,3-e][1,2,3,4]tetrazine Derivatives

  • Structure : Incorporates a tetrazine ring for high-energy density applications.
  • Synthesis: Designed for explosive properties; substituents like -NO₂ or -NF₂ enhance stability and detonation velocity .
  • Key Difference : Prioritizes thermal stability and explosive power over pharmacological utility.

Functional Analogues

5,6-Dimethylpyrazine-2,3-dione

  • Structure : A simpler pyrazine-dione lacking the fused pyridine ring.
  • Key Difference : Reduced planar rigidity diminishes binding affinity to biological targets.

8-Chloro-1,4-dihydrothis compound

  • Structure : Chlorine substituent at position 8 enhances electron withdrawal.
  • Activity : Potent DAAO inhibitor (IC₅₀ = 0.078 µM) with analgesic effects .
  • Key Difference : Halogenation increases metabolic stability and target engagement compared to unsubstituted derivatives.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, F) at positions 6 or 8 enhance target binding (e.g., DAAO inhibition , fungicidal activity ).
  • Side Chains : Thiocarbonyl groups improve antibacterial activity, but bulky aryl groups (e.g., 3,4-dimethoxyphenyl) reduce membrane permeability .
  • Ring Modifications : Fusing tetrazine (explosives) or pyrrolidine (CNS modulation) alters core reactivity, redirecting applications from medicine to materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.